molecular formula C9H10ClNO3 B1679231 (R)-Carisbamate CAS No. 194085-74-0

(R)-Carisbamate

Cat. No.: B1679231
CAS No.: 194085-74-0
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-QMMMGPOBSA-N
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Description

®-Carisbamate is a chiral carbamate derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is known for its anticonvulsant properties and has been studied for its efficacy in managing epilepsy and other seizure-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Carisbamate typically involves the reaction of a chiral amine with an appropriate isocyanate. The process can be summarized as follows:

    Starting Materials: The synthesis begins with a chiral amine, which is reacted with an isocyanate to form the carbamate linkage.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-Carisbamate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Carisbamate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying chiral carbamate chemistry and reaction mechanisms.

    Biology: Its effects on neuronal activity make it a valuable tool for neurobiological research.

    Medicine: The compound’s anticonvulsant properties have been explored for the treatment of epilepsy and other seizure disorders.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-Carisbamate involves its interaction with specific molecular targets in the nervous system:

    Molecular Targets: It primarily targets voltage-gated sodium channels and GABA receptors, modulating their activity.

    Pathways Involved: By enhancing GABAergic inhibition and stabilizing neuronal membranes, it helps to prevent the abnormal electrical activity associated with seizures.

Comparison with Similar Compounds

    Carbamazepine: Another anticonvulsant with a similar mechanism of action but different chemical structure.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

    Eslicarbazepine: A newer compound with a similar therapeutic profile but distinct metabolic pathways.

Uniqueness: ®-Carisbamate is unique due to its specific chiral configuration, which may contribute to its distinct pharmacological profile and reduced side effects compared to other anticonvulsants.

Properties

IUPAC Name

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-74-0
Record name RWJ-452399
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RWJ-452399
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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